molecular formula C24H25N3O7 B12779393 Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester CAS No. 84423-93-8

Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester

Cat. No.: B12779393
CAS No.: 84423-93-8
M. Wt: 467.5 g/mol
InChI Key: TXDRSZMXAGPBLK-UHFFFAOYSA-N
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Description

This compound is a diethyl ester derivative of propanedioic acid (malonic acid) featuring a substituted 1,2,4-triazine ring. The triazine moiety is substituted at positions 5 and 6 with 4-methoxyphenyl groups and at position 3 with an oxo group. The diethyl ester groups at the propanedioic acid backbone enhance its lipophilicity and stability compared to the free acid form.

Properties

CAS No.

84423-93-8

Molecular Formula

C24H25N3O7

Molecular Weight

467.5 g/mol

IUPAC Name

diethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanedioate

InChI

InChI=1S/C24H25N3O7/c1-5-33-22(28)21(23(29)34-6-2)27-24(30)25-19(15-7-11-17(31-3)12-8-15)20(26-27)16-9-13-18(32-4)14-10-16/h7-14,21H,5-6H2,1-4H3

InChI Key

TXDRSZMXAGPBLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of Pretomanid involves several steps. The key intermediate, (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol, is prepared from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions. This intermediate undergoes further O-alkylation and intramolecular cyclization to yield Pretomanid . The synthetic route is designed to be efficient and scalable, avoiding the use of explosive and expensive reagents.

Chemical Reactions Analysis

Pretomanid undergoes several types of chemical reactions:

    Oxidation: Pretomanid can be oxidized to form various metabolites.

    Reduction: It is reduced to release nitric oxide, which is crucial for its anti-tuberculosis activity.

    Substitution: The nitro group in Pretomanid can be substituted under specific conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are various metabolites that contribute to its therapeutic effects .

Scientific Research Applications

Pretomanid has a wide range of applications in scientific research:

Mechanism of Action

Pretomanid is a pro-drug that is activated by a deazaflavin-dependent nitroreductase enzyme. Upon activation, it releases nitric oxide, which inhibits the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This leads to cell wall disruption and bacterial death. The drug is effective against both replicating and non-replicating bacteria, making it a powerful tool in the fight against tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related propanedioic acid esters and heterocyclic derivatives. Key comparisons include:

Substituent Effects on the Triazine/Heterocyclic Core

  • Morpholino-Triazine Derivatives (): Compounds like 4,6-dimorpholino-1,3,5-triazine derivatives lack the methoxyphenyl substituents but incorporate morpholino groups. These electron-rich substituents may increase solubility in polar solvents compared to the methoxyphenyl groups in the target compound, which confer higher lipophilicity .

Ester Chain Variations

  • Diethyl vs. Dimethyl Malonate () : Diethyl esters (e.g., diethyl malonate) exhibit lower volatility and slower hydrolysis rates than dimethyl esters due to longer alkyl chains. This property may enhance the target compound’s stability in storage or biological systems .
  • Perfluorinated Propanedioic Esters () : Compounds like bis[4-(ethenyloxy)butyl] esters with perfluoroalkyl chains demonstrate extreme hydrophobicity and environmental persistence, contrasting with the target compound’s methoxyphenyl groups, which balance lipophilicity and biodegradability .

Functional Group Modifications

  • Amino-Methylene Substituents (): The compound with a [[[4-(methylthio)phenyl]amino]methylene] group (CAS 16553-17-6) introduces sulfur and amino functionalities, which may enhance metal-chelation properties or alter metabolic pathways relative to the target compound’s methoxyaryl groups .

Table 1: Structural and Functional Comparison

Compound Class Key Substituents logP (Predicted) Reactivity Features Potential Applications Reference
Target Compound 5,6-bis(4-methoxyphenyl)-3-oxo-triazine ~3.5* π-π interactions, ester hydrolysis Pharmaceuticals, agrochemicals -
Morpholino-Triazines 4,6-Dimorpholino ~2.8 Polar interactions, solubility Kinase inhibitors
Perfluorinated Malonates Tridecafluorooctyl, ethenyloxy >5.0 Hydrophobic, persistent Surfactants, coatings
Diethyl Allylmalonates Allyl, 1-methylbutyl ~4.0 Cyclopropanation precursors Synthetic intermediates
Amino-Methylene Malonates 4-(Methylthio)phenylamino ~3.2 Chelation, metabolic diversity Metal ligands, drug candidates

*Estimated based on substituent contributions.

Table 2: Ester Chain Impact on Properties

Ester Type Example Compound Volatility Hydrolysis Rate Solubility in H2O Reference
Diethyl Ester Target Compound Low Moderate Low
Dimethyl Ester Dimethyl Malonate High Fast Moderate
Bis(ethenyloxy) Perfluorinated Derivatives Very Low Very Slow Insoluble

Biological Activity

Propanedioic acid, specifically the compound known as (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-diethyl ester (CAS Number: 43167-11-9), is a derivative of malonic acid and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N3O6C_{13}H_{15}N_3O_6, with a molecular weight of approximately 271.227 g/mol. Its structure features a triazine ring substituted with methoxyphenyl groups and diethyl ester functionalities.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₆
Molecular Weight271.227 g/mol
CAS Number43167-11-9
Density1.5 g/cm³

Antimicrobial Activity

Research indicates that derivatives of propanedioic acid exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Anticancer Activity

The anticancer potential of propanedioic acid derivatives has been explored in several studies. For instance, compounds similar to the target compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be below 10 µg/mL, indicating potent activity against cancer cells.

Case Study: Anticancer Efficacy

In a notable case study, a series of synthesized derivatives were tested for their antiproliferative activity against human cancer cell lines. The results showed that the compound exhibited an IC50 value of 0.8 µg/mL against MCF-7 cells, suggesting high efficacy in inhibiting tumor growth.

Antioxidant Activity

The antioxidant properties of propanedioic acid derivatives have also been investigated. These compounds have shown promising results in scavenging free radicals in vitro, with significant activity reported in DPPH and ABTS assays. The ability to neutralize oxidative stress markers suggests potential therapeutic applications in diseases linked to oxidative damage.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects as well. Studies have indicated low acute toxicity levels for diethyl malonate derivatives with LD50 values exceeding 2000 mg/kg in oral toxicity tests. Furthermore, repeated dose studies revealed reversible liver hypertrophy at high doses, indicating a need for careful dosage management in therapeutic applications.

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